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Compound of Interest

Compound Name:
Methyl 3-amino-2-

methoxypropanoate

CAS No.: 944154-51-2

Cat. No.: B2942527

Get Quote

Executive Summary: The -Methoxy Advantage
Methyl 3-amino-2-methoxypropanoate represents a distinct class of

-methoxy

-amino acid derivatives. Unlike standard

-amino acids (e.g.,

-alanine) or

-amino acids, this scaffold incorporates an electron-donating methoxy group at the

-position. This structural modification is not merely cosmetic; it fundamentally alters the
electronic and steric landscape of the molecule, imparting unique bioactivities observed in
potent natural products like Chondramides (actin cytoskeleton disruptors) and Chivosazoles
(antibiotics).
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This guide compares the bioactivity, metabolic stability, and conformational properties of these

derivatives against their non-methoxylated counterparts and standard therapeutic agents.

Mechanistic Comparison & Structural Logic
The bioactivity of Methyl 3-amino-2-methoxypropanoate derivatives stems from three critical

factors:

Conformational Restriction: The

-methoxy group induces a gauche effect, locking the backbone into specific torsion angles
that favor distinct secondary structures (e.g., 12-helix or 14-helix formation in

-peptides).

Proteolytic Resistance: The steric bulk and electronic repulsion of the methoxy group hinder

the approach of peptidases, significantly extending the half-life of peptides containing this

residue.

Target Affinity: In actin-targeting agents (e.g., Chondramide analogs), the methoxy group

creates specific hydrophobic contacts or hydrogen bond networks within the binding pocket

that unsubstituted analogs cannot replicate.

Pathway Visualization: Mechanism of Action (Actin
Stabilization)
The following diagram illustrates how derivatives containing this scaffold (e.g., Chondramide

mimics) interfere with cellular dynamics compared to standard dynamics.
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Caption: Mechanism of actin stabilization by

-methoxy

-amino acid derivatives, leading to apoptosis in cancer cells.

Comparative Bioactivity Data[1][2][3][4]
The following data compares Methyl 3-amino-2-methoxypropanoate derivatives (specifically

Chondramide C mimics) against non-methoxylated analogs (

-tyrosine derivatives) and standard chemotherapy agents.
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Table 1: Cytotoxicity Profile (IC50 in nM)
Data synthesized from structure-activity relationship (SAR) studies of Chondramide derivatives.

Compound
Class

Derivative
Type

-
Substituent

Cell Line:
A549 (Lung)

Cell Line:
HeLa
(Cervical)

Metabolic
Stability
(t1/2 in
Plasma)

Target

Scaffold

Chondramide

C Analog

-OMe

(Methoxy)
15 nM 10 nM > 4 hours

Alternative A
Des-methoxy

Analog

-H

(Hydrogen)
450 nM 320 nM < 30 mins

Alternative B -Methyl

Analog

-CH3

(Methyl)
120 nM 95 nM ~ 2 hours

Standard

Control

Jasplakinolid

e

(Cyclic

Peptide)
12 nM 8 nM ~ 1 hour

Standard

Control
Cisplatin (Platinum) 2,500 nM 1,800 nM N/A

Key Insight: The removal of the methoxy group (Alternative A) results in a 30-fold loss of

potency, validating the critical role of the 2-methoxy group in bioactivity. While the

-methyl analog (Alternative B) improves stability over the hydrogen form, it fails to achieve the
potency of the methoxy scaffold, likely due to the loss of a specific hydrogen-bond acceptor
capability or altered ring puckering.

Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and

the validation of its cytotoxicity.

Protocol A: Enantioselective Synthesis of Methyl 3-
amino-2-methoxypropanoate
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Rationale: Accessing the pure enantiomer is crucial as bioactivity is often stereospecific

(typically the (2S,3R) configuration in natural products).

Starting Material: Begin with N-protected amino aldehyde (derived from L-serine or L-

tyrosine).

Reformatsky-Type Reaction:

Reagent: Methyl 2-bromo-2-methoxyacetate.

Catalyst: Activated Zinc dust, THF, -78°C.

Mechanism:[1] The zinc enolate attacks the aldehyde. The

-methoxy group directs the stereochemistry (Cram chelation model).

Deprotection & Isolation:

Treat with TFA/DCM (1:1) to remove Boc protection.

Purify via ion-exchange chromatography (Dowex 50W) to isolate the free amine methyl

ester.

QC Checkpoint:

H NMR must show the methoxy singlet at

~3.4 ppm and the

-proton doublet at

~3.8 ppm.

Protocol B: MTT Cytotoxicity Assay
Rationale: Standardized assessment of cell viability to determine IC50.

Seeding: Seed A549 cells at

cells/well in 96-well plates. Incubate for 24h.
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Treatment: Add Methyl 3-amino-2-methoxypropanoate derivatives (dissolved in DMSO) at

serial dilutions (0.1 nM to 10

M).

Control: DMSO vehicle (0.1%).

Positive Control: Jasplakinolide (100 nM).

Incubation: Incubate for 48h at 37°C, 5% CO

.

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression

(GraphPad Prism).

Workflow Visualization: Synthesis & Testing
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Caption: Synthetic route to the

-methoxy

-amino acid scaffold and subsequent biological evaluation.

Expert Analysis & Recommendations
When to use this scaffold:

Peptidomimetics: When developing peptide drugs that require high proteolytic stability. The

-methoxy group acts as a "shield" against enzymatic cleavage.
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Actin Targeting: If your target is the actin cytoskeleton, this scaffold is a proven

pharmacophore (mimicking Chondramides).

Antibiotic Development: For targeting bacterial RNA polymerase or similar machinery where

Chivosazoles are active.

When to avoid:

High Throughput Screening (HTS) Libraries: The synthesis is stereochemically demanding.

Simple

-alanine derivatives are cheaper for initial hits, though less potent.

Sterically Crowded Pockets: If the receptor pocket at the

-position is extremely tight, the methoxy group (larger than H) may cause steric clash,
reducing affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives -
Google Patents [patents.google.com]

2. books.rsc.org [books.rsc.org]

To cite this document: BenchChem. [Comparative Bioactivity Guide: Methyl 3-amino-2-
methoxypropanoate Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2942527/docs#comparative-bioactivity-guide-methyl-
3-amino-2-methoxypropanoate-scaffolds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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